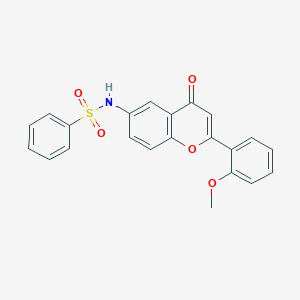

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide

Description

N-(2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a chromen-4-one (coumarin) core. The compound combines a benzenesulfonamide group linked to the 6-position of the chromenone scaffold and a 2-methoxyphenyl substituent at the 2-position of the chromenone ring.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5S/c1-27-20-10-6-5-9-17(20)22-14-19(24)18-13-15(11-12-21(18)28-22)23-29(25,26)16-7-3-2-4-8-16/h2-14,23H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTFMVRMSYOLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a chromone structure, characterized by a fused benzene and pyran ring, which is known for its diverse biological activities. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets. The sulfonamide moiety is also significant as it is associated with various pharmacological effects, including antibacterial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related sulfonamide derivatives possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported range from 15.625 μM to 125 μM , demonstrating effective bactericidal action .

- Antifungal Activity : While the antifungal potential of these compounds is generally lower than their antibacterial activity, some derivatives have shown moderate effectiveness against fungal strains, with MIC values around 62.5 μg/mL .

Anticancer Activity

The chromone derivatives are also being explored for their anticancer properties. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example:

- Cell Line Studies : In vitro studies indicate that certain chromone derivatives exhibit IC50 values below those of standard chemotherapeutic agents like doxorubicin, suggesting a promising role in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Biofilm Disruption : Research has indicated that related compounds can disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy against persistent infections .

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against MRSA strains, with MBIC values ranging from 62.216 μg/mL to 124.432 μg/mL , outperforming traditional antibiotics like ciprofloxacin .

Study 2: Anticancer Potential

In another investigation, chromone derivatives were tested against colon carcinoma cell lines. The results revealed significant growth inhibition with IC50 values lower than those observed for doxorubicin, highlighting the potential for these compounds in cancer treatment strategies .

Summary Table of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chromone core with methoxy and sulfonamide groups | Antibacterial, Anticancer |

| Related Sulfonamide Derivatives | Various substitutions on the sulfonamide group | Antimicrobial, Cytotoxic |

Comparison with Similar Compounds

Core Structural Differences

The target compound’s chromenone core distinguishes it from simpler sulfonamides. Key analogues include:

Key Observations :

- The chromenone core in the target compound likely enhances π-π stacking interactions in biological systems compared to benzene-based sulfonamides .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight (~423 g/mol) exceeds simpler sulfonamides (e.g., N-(2-methoxyphenyl)benzenesulfonamide at ~293 g/mol) due to the chromenone moiety .

- Solubility: Sulfonamides generally exhibit moderate aqueous solubility, but the chromenone’s hydrophobicity may reduce solubility compared to non-chromenone analogues .

Q & A

Basic: What are the key steps for synthesizing N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the chromene and benzenesulfonamide moieties. A common approach includes:

Core Formation : Condensation of 2-methoxyphenylacetic acid with resorcinol derivatives under acidic conditions to form the 4H-chromen-4-one scaffold.

Sulfonylation : Reaction of the chromene intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

Purification : Column chromatography or recrystallization to isolate the final product, with yields dependent on reaction temperature and stoichiometric control of reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.